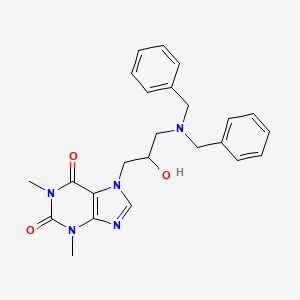
Gold;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-manganese compounds are an intriguing class of materials that combine the unique properties of gold and manganese. Gold, known for its excellent conductivity and resistance to corrosion, and manganese, recognized for its catalytic and magnetic properties, create a compound with diverse applications in various fields, including catalysis, electronics, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gold-manganese compounds can be synthesized through various methods. One common approach involves the reaction of potassium permanganate with gold nanoparticles under hydrothermal conditions. This method results in the deposition of manganese oxide on gold nanoparticles . Another method involves the calcination of a composite where gold nanoparticles are embedded in a metal-organic framework, resulting in a manganese-oxide-supported gold catalyst .
Industrial Production Methods: Industrial production of gold-manganese compounds often involves the use of metal-organic frameworks and hydrothermal synthesis. These methods ensure a uniform distribution of gold nanoparticles and strong interactions between gold and manganese, which are beneficial for catalytic activity .
Analyse Des Réactions Chimiques
Types of Reactions: Gold-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese in the compound can undergo oxidation to form manganese (III) oxide, which acts as a protective layer .
Common Reagents and Conditions: Common reagents used in the reactions of gold-manganese compounds include potassium permanganate and cerium (IV) ammonium nitrate. These reactions often occur under hydrothermal conditions or in the presence of oxidizing agents .
Major Products: The major products formed from these reactions include manganese oxides and gold nanoparticles. These products are often used as catalysts in various chemical processes .
Applications De Recherche Scientifique
Gold-manganese compounds have numerous applications in scientific research. In chemistry, they are used as catalysts for oxidation reactions and water splitting . In biology and medicine, manganese-based nanoparticles are explored for their potential in drug delivery and cancer therapy due to their unique magnetic properties . In industry, these compounds are used in the production of high-quality polysilicon for semiconductors and solar energy .
Mécanisme D'action
The mechanism of action of gold-manganese compounds involves several molecular targets and pathways. For instance, in catalytic applications, the interaction between gold nanoparticles and manganese oxide facilitates charge transfer and chemical potential changes, enhancing catalytic performance . In biomedical applications, manganese-based nanoparticles exert their effects through oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Gold-manganese compounds are unique due to the combination of properties from both gold and manganese. Similar compounds include manganese oxides and gold nanoparticles, which are used individually in various applications. the combination of these two elements results in enhanced catalytic and magnetic properties, making gold-manganese compounds more effective in certain applications .
List of Similar Compounds:- Manganese oxides
- Gold nanoparticles
- Manganese-based nanomaterials
- Gold-based catalysts
Gold-manganese compounds stand out due to their synergistic properties, making them valuable in advanced scientific and industrial applications.
Propriétés
Numéro CAS |
12006-72-3 |
|---|---|
Formule moléculaire |
Au5Mn2 |
Poids moléculaire |
1094.7089 g/mol |
Nom IUPAC |
gold;manganese |
InChI |
InChI=1S/5Au.2Mn |
Clé InChI |
OHLVXXNHINXJHO-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Au].[Au].[Au].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


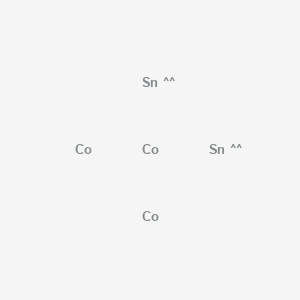

![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



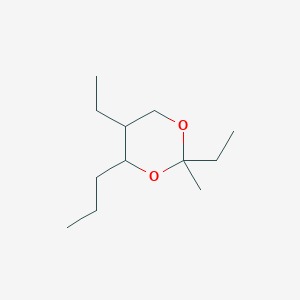
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)

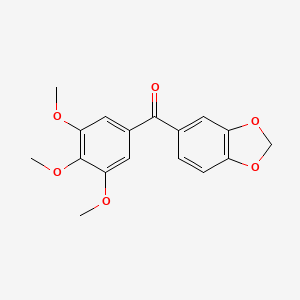
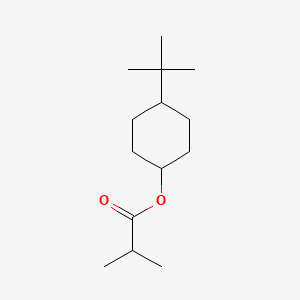
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)

